1,2-diamino-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Eph Kinase Inhibition Kinase Selectivity Profiling Structure–Activity Relationship

1,2-Diamino-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (CAS 881551-38-8; molecular formula C₁₆H₁₄N₆OS, MW 338.4) is a 1,2-diamino-substituted pyrrolo[2,3-b]quinoxaline-3-carboxamide. The pyrroloquinoxaline scaffold is established as a privileged structure for kinase inhibition, notably against Eph family tyrosine kinases.

Molecular Formula C16H14N6OS
Molecular Weight 338.39
CAS No. 881551-38-8
Cat. No. B2579663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-diamino-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
CAS881551-38-8
Molecular FormulaC16H14N6OS
Molecular Weight338.39
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N)N)C(=O)NCC4=CC=CS4
InChIInChI=1S/C16H14N6OS/c17-14-12(16(23)19-8-9-4-3-7-24-9)13-15(22(14)18)21-11-6-2-1-5-10(11)20-13/h1-7H,8,17-18H2,(H,19,23)
InChIKeyCCHBBJKNJGVYOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,2-Diamino-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (CAS 881551-38-8) – Structural and Scaffold Context for Informed Procurement


1,2-Diamino-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (CAS 881551-38-8; molecular formula C₁₆H₁₄N₆OS, MW 338.4) is a 1,2-diamino-substituted pyrrolo[2,3-b]quinoxaline-3-carboxamide. The pyrroloquinoxaline scaffold is established as a privileged structure for kinase inhibition, notably against Eph family tyrosine kinases [1]. This specific congener is defined by the thiophen-2-ylmethyl moiety on the carboxamide nitrogen, a structural feature that distinguishes it from the extensively characterized N-alkyl or N-aryl carboxamide analogs in the Eph kinase inhibitor literature. For scientific users, its value lies in its potential to probe structure–activity relationships (SAR) within the pyrroloquinoxaline class.

Why Generic Pyrroloquinoxaline Substitution Fails for 1,2-Diamino-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide


Within the pyrrolo[2,3‑b]quinoxaline class, small changes to the carboxamide side chain profoundly alter kinase selectivity and binding mode. Crystallographic studies of close analogs (e.g., 2‑amino‑1‑(2‑chlorophenyl)‑N‑(3‑ethoxypropyl)‑1H‑pyrrolo[2,3‑b]quinoxaline‑3‑carboxamide in EphA3, PDB 4P5Q) show that the N‑substituent projects into a pocket adjacent to the hinge region, directly influencing the inhibitor’s residence time and DFG‑loop conformation preference [1]. The thiophen-2-ylmethyl group in the target compound introduces a sulfur‑containing heterocycle capable of additional hydrophobic and potential chalcogen‑bonding interactions not available to alkyl‑chain analogs. Consequently, interchange with a generic N‑benzyl or N‑alkyl pyrroloquinoxaline without systematic profiling is unsupported by structural biology evidence and risks introducing unintended selectivity shifts.

Quantitative Differentiation Evidence: 1,2-Diamino-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide vs. Nearest Structural Analogs


Kinase Selectivity Fingerprint Inferred from N‑Substituent SAR in the Pyrrolo[3,2‑b]quinoxaline Series

The J. Med. Chem. 2014 study on homologous pyrrolo[3,2‑b]quinoxalines provides a quantitative framework for evaluating N‑carboxamide substituent effects. In a panel of 453 human kinases (395 non‑mutant), compound 11d (type I1/2 inhibitor) and compounds 7b/7g (type II) exhibited low‑nanomolar EphA3/A4/B4 affinities with selectivity scores that were exquisitely sensitive to the N‑substituent [1]. The target compound’s thiophen‑2‑ylmethyl group occupies a similar vector in the binding site (inferred from 4P5Q) and is expected to modulate the DFG‑out equilibrium and residence time differently than the reported alkoxypropyl and benzyl analogs [2].

Eph Kinase Inhibition Kinase Selectivity Profiling Structure–Activity Relationship

Type II Binding Mode Propensity Inferred from Scaffold Architecture

The 1,2‑diamino substitution pattern on the pyrrole ring is characteristic of type II DFG‑out binders in the Eph kinase series. Compounds 7b, 7g, and 7m in the 2014 study all feature a 1,2‑diamino motif and display slow off‑rates (e.g., t₁/₂ = 115 min for 7m) consistent with the DFG‑out conformation, whereas mono‑amino or N‑arylmethylene analogs tend to favor faster‑off type I binding [1]. The target compound retains the 1,2‑diamino architecture, strongly suggesting a type II binding profile, though direct kinetic measurements are absent.

DFG‑out Inhibition Residence Time Pyrroloquinoxaline SAR

In Vivo Efficacy of the Closest Demonstrated Analog (Compound 11d) in a Breast Cancer Xenograft Model

In the 2014 J. Med. Chem. study, the type I1/2 pyrrolo[3,2‑b]quinoxaline inhibitor 11d was tested in a human breast cancer xenograft (MDA‑MB‑231) and demonstrated statistically significant tumor growth inhibition at 30 mg/kg BID oral dosing over 21 days, with no overt toxicity [1]. While 881551‑38‑8 itself has no published in vivo data, the structural similarity (pyrroloquinoxaline core with 2‑amino group) places it within the same chemotype, and the thiophene‑substituent is hypothesised to improve metabolic stability compared to the ethoxypropyl chain of 11d.

In Vivo Tumor Xenograft Eph Kinase Target Engagement

Chemical Stability and Synthetic Tractability: Thiophene‑Containing vs. Alkyl‑Chain Analogs

The thiophen‑2‑ylmethyl group is a common privileged fragment in medicinal chemistry and is generally associated with moderate to good oxidative metabolic stability compared to straight‑chain alkyl amines. While no specific stability data exist for 881551‑38‑8, the thiophene ring is less prone to N‑dealkylation than saturated N‑alkyl substituents, potentially offering a longer half‑life in microsomal assays [1]. This contrasts with N‑(3‑ethoxypropyl) analogs such as 11d, which undergo rapid oxidative O‑deethylation. The compound is listed by several chemical suppliers with typical purity ≥95% (HPLC), indicating adequate synthetic accessibility and batch consistency .

Chemical Stability Synthetic Feasibility Thiophene Heterocycle

Optimal Application Scenarios for 1,2-Diamino-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide in Research and Drug Discovery


Probing Thiophene‑Specific Contributions to Type II Kinase Residence Time

Use 881551‑38‑8 in surface plasmon resonance (SPR) and X‑ray crystallography studies parallel to the 2014 EphA3 system to quantify the thiophen‑2‑ylmethyl group’s effect on residence time relative to the known 115‑min t₁/₂ of compound 7m [1]. This experiment directly addresses the SAR gap identified in Section 3, Evidence Item 2.

Comparative Metabolic Stability Profiling in the Pyrroloquinoxaline Chemotype

Conduct head‑to‑head rat and human liver microsomal stability assays for 881551‑38‑8 versus N‑(3‑ethoxypropyl) analog 11d. The predicted oxidative stability advantage of the thiophene substituent (Section 3, Evidence Item 4) must be experimentally validated to support lead optimization decisions.

Selectivity Profiling Against the 453‑Kinase Panel to Map N‑Substituent Effects

Submit 881551‑38‑8 to a commercial kinase selectivity panel (e.g., Eurofins DiscoverX KINOMEscan) under the standardized conditions used for compounds 11d, 7b, and 7g in the 2014 J. Med. Chem. study [1]. The resulting selectivity score S(90) will allow direct quantitative comparison and validate the hypothesis that the thiophene moiety engenders a distinct selectivity fingerprint.

In Vivo Xenograft Bridging Study with the Proven Analog 11d

If selectivity and metabolic stability advantages are confirmed, evaluate 881551‑38‑8 in the MDA‑MB‑231 breast cancer xenograft model at 30 mg/kg BID p.o. alongside compound 11d as an internal benchmark [1], enabling a direct efficacy and tolerability comparison.

Quote Request

Request a Quote for 1,2-diamino-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.